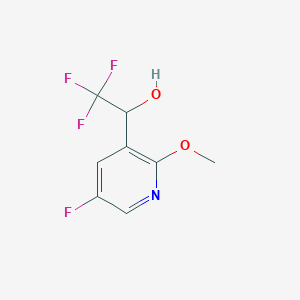
Pomalidomide-PEG5-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG5-Azide is a compound that combines pomalidomide, a derivative of thalidomide, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG5-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The process begins with the activation of pomalidomide, followed by the attachment of the PEG linker through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG5-Azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Sodium azide and other nucleophiles can be used to introduce the azide group or substitute it with other functional groups.
Major Products
The major products formed from these reactions include triazole-linked conjugates and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pomalidomide-PEG5-Azide has a wide range of applications in scientific research:
Mechanism of Action
Pomalidomide-PEG5-Azide exerts its effects through the recruitment of cereblon, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker and azide group facilitate the conjugation of pomalidomide to other molecules, enhancing its versatility and effectiveness in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-Azide: A shorter PEG linker variant with similar applications in click chemistry and PROTAC development.
Pomalidomide-PEG6-Azide: A longer PEG linker variant that offers increased flexibility and solubility.
Pomalidomide-PEG3-Alkyne: An alkyne-terminated variant used in click chemistry reactions with azides.
Uniqueness
Pomalidomide-PEG5-Azide is unique due to its optimal PEG linker length, which balances flexibility and solubility, and its azide functional group, which enables efficient click chemistry reactions. This combination makes it a highly versatile and valuable tool in chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C26H34N6O10 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C26H34N6O10/c27-31-28-7-9-39-11-13-41-15-17-42-16-14-40-12-10-38-8-6-22(34)29-19-3-1-2-18-23(19)26(37)32(25(18)36)20-4-5-21(33)30-24(20)35/h1-3,20H,4-17H2,(H,29,34)(H,30,33,35) |
InChI Key |
TZOHJKYEXIATGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


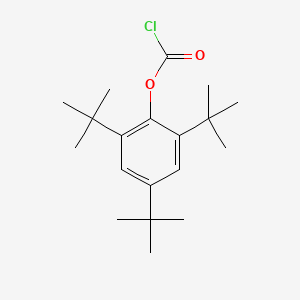
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
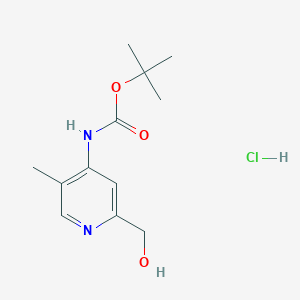

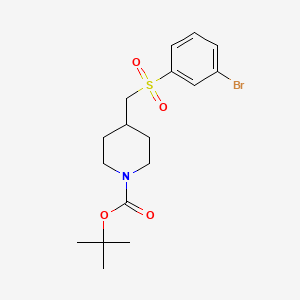
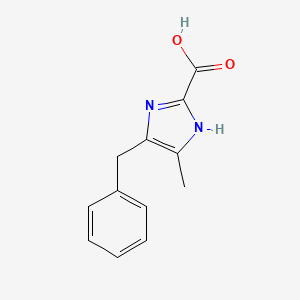
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
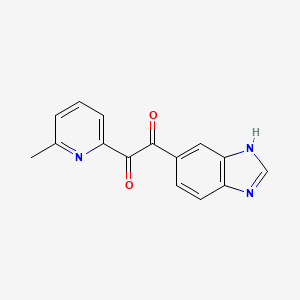


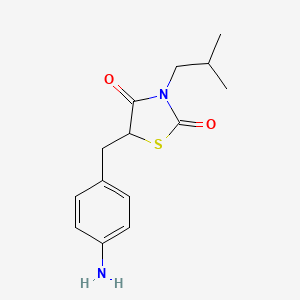

![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
